

Technical Guide: Synthesis and Characterization of Dimethyldioctylammonium Bromide

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Compound of Interest

Compound Name: *Dimethyldioctylammonium*

CAS No.: 20256-55-7

Cat. No.: B10786854

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Executive Summary

This technical guide details the synthesis, purification, and characterization of **Dimethyldioctylammonium** bromide (CAS: 3026-69-5), a short-chain dialkyl quaternary ammonium compound. Distinct from its longer-chain homologs (e.g., dioctadecyl) used in liposomal bilayers, the dioctyl variant serves primarily as a high-efficiency Phase Transfer Catalyst (PTC) and a hydrotropic surfactant in pharmaceutical and chemical processing. This document provides a validated protocol for the quaternization of N,N-dimethyl-n-octylamine, offering researchers a reproducible pathway to high-purity material (>98%) suitable for kinetic studies and formulation development.

Part 1: Chemical Identity & Physicochemical Profile[1]

Before initiating synthesis, it is critical to distinguish the target compound from similar homologs (often abbreviated as "DDAB" in literature, which can ambiguously refer to didecyl or didodecyl variants).

Property	Specification
IUPAC Name	N,N-Dimethyl-N-octyloctan-1-aminium bromide
Common Name	Dimethyldioctylammonium bromide
CAS Number	3026-69-5
Molecular Formula	
Molecular Weight	350.43 g/mol
Physical State	White hygroscopic solid or viscous liquid (purity dependent)
Solubility	Soluble in water, ethanol, acetonitrile; Insoluble in hexane, diethyl ether
Function Class	Cationic Surfactant, Phase Transfer Catalyst, Antimicrobial Agent

Part 2: Synthesis Strategy

Reaction Mechanism: The Menschutkin Reaction

The synthesis proceeds via the Menschutkin reaction, an

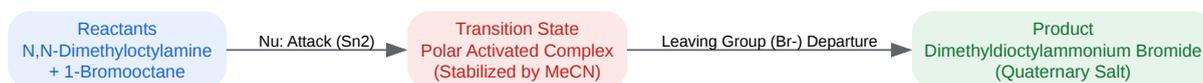
nucleophilic substitution where a tertiary amine acts as the nucleophile attacking a primary alkyl halide.^[1]

Reaction Scheme:

Kinetic Considerations:

- **Solvent Effect:** The transition state involves charge separation. Polar aprotic solvents like acetonitrile (MeCN) significantly accelerate the rate compared to non-polar solvents by stabilizing the activated complex without solvating the nucleophile too strongly.
- **Leaving Group:** Bromide is a competent leaving group, offering a balance between reactivity and stability compared to iodide (too light-sensitive) or chloride (too slow).

Visualizing the Reaction Pathway



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Figure 1: Mechanistic pathway of the Menshutkin reaction in polar aprotic media.

Part 3: Experimental Protocol

Safety Warning: Alkyl bromides are irritants and potential alkylating agents. Acetonitrile is toxic and flammable. Perform all operations in a fume hood.

Materials

- Precursor A: N,N-Dimethyl-n-octylamine (Purity >97%)
- Precursor B: 1-Bromooctane (Purity >98%)
- Solvent: Acetonitrile (Anhydrous grade preferred)
- Purification Solvents: Ethyl Acetate (EtOAc), Diethyl Ether (Et₂O), Acetone.

Step-by-Step Synthesis Procedure

- **Setup:** Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure anhydrous conditions.
- **Charging:** Add N,N-Dimethyl-n-octylamine (15.7 g, 100 mmol) and Acetonitrile (50 mL) to the flask. Stir to dissolve.
- **Addition:** Add 1-Bromooctane (20.3 g, 105 mmol, 1.05 eq) to the stirring solution. A slight excess of the alkyl halide ensures complete consumption of the amine.
- **Reflux:** Heat the mixture to reflux (

) using an oil bath. Maintain reflux for 18\text{--}24 hours.

- Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: MeOH/CHCl₃) or checking for the disappearance of the amine peak in crude NMR.
- Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the acetonitrile using a rotary evaporator under reduced pressure to yield a viscous, off-white oil or semi-solid.

Purification (Recrystallization)

Since the product is a salt, it can be purified by exploiting its differential solubility in polar vs. non-polar solvents.

- Dissolution: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (or Acetone).
- Precipitation: Add cold Diethyl Ether or Hexane dropwise until turbidity persists.
- Crystallization: Cool the mixture to (fridge) or (freezer) overnight. The quaternary salt should crystallize as white needles or a powder.
- Filtration: Filter the solid rapidly (it may be hygroscopic) under nitrogen atmosphere or in a dry box. Wash with cold Hexane.
- Drying: Dry the product in a vacuum desiccator over for 24 hours to remove trace solvents and moisture.

Part 4: Characterization & Validation

To ensure the synthesized material meets the "Trustworthiness" pillar, it must be validated using orthogonal analytical techniques.

NMR Spectroscopy (Expected Data)

Nuclear Magnetic Resonance confirms the quaternary structure. The key indicator is the deshielding of the N-methyl protons.

Nucleus	Chemical Shift (, ppm)	Multiplicity	Assignment
1H	0.88	Triplet	Terminal
1H	1.25 - 1.35	Multiplet	Bulk methylene chain
1H	1.65 - 1.75	Multiplet	-methylene ()
1H	3.30 - 3.40	Singlet	-Methyl groups ()
1H	3.45 - 3.55	Triplet	-methylene ()

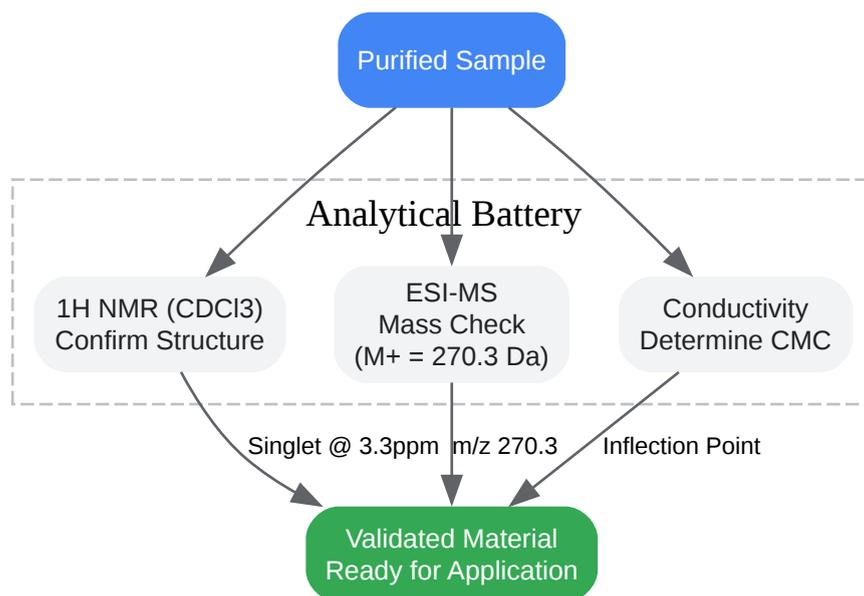
Critical Micelle Concentration (CMC)

Unlike single-chain surfactants (e.g., CTAB), dialkyl quats like **Dimethyldioctylammonium** bromide often exhibit lower CMCs or distinct aggregation behaviors.

- Method: Conductivity Titration.^[2]
- Protocol: Measure the specific conductivity () of the surfactant solution as a function of concentration. The intersection of the two linear regions (pre-micellar and micellar) defines the CMC.
- Reference Value: While Didecyl (C10) analogs have a CMC , the Dioctyl (C8) analog typically exhibits a higher CMC (estimated range 15–25 mM) due to the shorter hydrophobic tail length, acting often as a hydrotrope rather than a vesicle-

former.

Characterization Workflow



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Figure 2: Analytical workflow for validating surfactant identity and purity.

Part 5: Applications in Research & Development

Phase Transfer Catalysis (PTC)

Dimethyldioctylammonium bromide is a highly effective PTC for alkylation, oxidation, and displacement reactions. Its symmetric, lipophilic cation allows it to shuttle anionic reactants (e.g.,

) from an aqueous phase into an organic phase.

- Advantage: The C8 chains provide sufficient lipophilicity to enter organic solvents (DCM, Toluene) while remaining accessible enough to exchange anions at the interface.

Antimicrobial & Hydrotropic Agent

Quaternary ammonium compounds (QACs) disrupt bacterial cell membranes.

- Mechanism: Electrostatic attraction to the negatively charged bacterial wall

Hydrophobic tail penetration

Membrane leakage.

- Utility: The C8 analog is less hemolytic than longer chain (C16) variants, making it a candidate for mild disinfection or as a solubilizing agent (hydrotrope) for hydrophobic drugs in aqueous formulations.

References

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